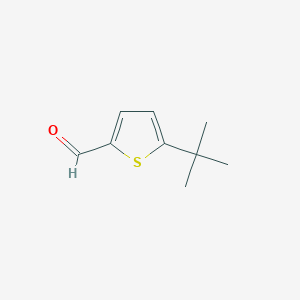

5-Tert-butylthiophene-2-carbaldehyde

Beschreibung

Significance of Thiophene (B33073) Moiety in Organic Systems

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org This structural feature is of great importance in organic and medicinal chemistry. Thiophenes are considered aromatic, though to a lesser degree than benzene (B151609), and the sulfur atom's electron pairs are delocalized within the π-electron system. wikipedia.org This aromaticity confers stability and allows for extensive substitution reactions, making thiophene a versatile scaffold. wikipedia.orgnih.gov

Thiophene and its derivatives are crucial building blocks for a wide array of functional materials and pharmacologically active compounds. researchgate.netnih.govnih.gov In materials science, their excellent electronic and optical properties are harnessed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and solar cells. researchgate.netresearchgate.net In medicinal chemistry, the thiophene ring is a recognized pharmacophore and is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.orgnih.gov This substitution can favorably alter a molecule's physicochemical properties, such as solubility and metabolism. nih.gov

Role of Carbaldehyde Functionality in Chemical Transformations

The carbaldehyde, or aldehyde, functional group (-CHO) is one of the most versatile functionalities in organic synthesis. nih.govmsu.edu It is characterized by a carbonyl group (C=O) where the carbon is bonded to at least one hydrogen atom. msu.edu This structure makes the aldehyde group highly reactive and susceptible to a variety of chemical transformations, serving as an invaluable "chemical multi-tool." nih.gov

Aldehydes are key intermediates for creating more complex molecules. ontosight.aisolubilityofthings.com The aldehyde group can readily participate in numerous reactions, including:

Nucleophilic Addition: The polarized carbon-oxygen double bond allows for the addition of nucleophiles.

Condensation Reactions: It reacts with amines to form imines (Schiff bases) and with other nucleophiles to build larger molecular frameworks. msu.edusmolecule.com

Reduction: The aldehyde can be easily reduced to a primary alcohol. smolecule.com

Oxidation: It can be oxidized to a carboxylic acid.

This reactivity makes the carbaldehyde group a critical handle for derivatization, allowing chemists to construct complex molecular architectures from simpler heterocyclic precursors. rsc.orgmdpi.com

Influence of Steric Hindrance from the Tert-Butyl Group on Molecular Behavior

The tert-butyl group, -C(CH₃)₃, is a large and bulky alkyl substituent that exerts significant steric hindrance. fiveable.mefastercapital.comresearchgate.net This steric bulk can profoundly influence a molecule's properties and reactivity by physically impeding the approach of reactants to nearby functional groups. fastercapital.comnumberanalytics.comlibretexts.org

The presence of a tert-butyl group can:

Affect Reaction Rates: It can slow down or even completely inhibit reactions at adjacent sites by creating a steric shield. researchgate.netnumberanalytics.com

Control Regioselectivity: In reactions involving aromatic rings, a bulky substituent can direct incoming groups to less sterically hindered positions. numberanalytics.com

Enhance Molecular Stability: The tert-butyl group can protect adjacent, chemically susceptible groups from rapid oxidation or other degradation pathways. researchgate.net

Influence Conformation: It can force a molecule to adopt specific three-dimensional arrangements to minimize steric strain. fastercapital.com

In 5-Tert-butylthiophene-2-carbaldehyde, the tert-butyl group at the 5-position influences the reactivity of the thiophene ring and can affect the orientation of reactions involving the carbaldehyde group at the 2-position.

Contextual Placement within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds. nih.gov Thiophene-based molecules are a cornerstone of heterocyclic chemistry due to their wide-ranging applications. researchgate.netnih.govresearchgate.net

5-Tert-butylthiophene-2-carbaldehyde exemplifies a key strategy in modern synthetic chemistry: the creation of multifunctional building blocks. By combining the stable, electronically active thiophene core with a reactive carbaldehyde handle and a sterically influential tert-butyl group, this compound serves as a highly versatile precursor. Researchers in heterocyclic chemistry utilize such compounds to synthesize novel molecules for various applications, from advanced materials to potential therapeutic agents. nih.govnih.govnih.gov The strategic placement of these functional groups allows for controlled, stepwise synthesis of more complex, multi-substituted heterocyclic systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJYHIUGGUILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36880-43-0 | |

| Record name | 5-(tert-butyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 5 Tert Butylthiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 5-tert-butylthiophene-2-carbaldehyde is a primary site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in 5-tert-butylthiophene-2-carbaldehyde is a prime target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the aldehyde to form secondary alcohols. These reactions are fundamental in carbon-carbon bond formation.

Another significant nucleophilic addition is the Wittig reaction, which converts the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide and is a reliable method for olefination. A related and often more advantageous method is the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion. This reaction typically offers excellent E-selectivity in the resulting alkene and utilizes a water-soluble phosphate (B84403) byproduct, simplifying purification.

| Reaction Type | Nucleophile/Reagent | Product Type | Key Features |

| Grignard Reaction | Grignard Reagents (R-MgX) | Secondary Alcohols | Forms a new carbon-carbon bond. |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkenes | A versatile method for C=C bond formation. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanions | (E)-Alkenes | Often provides high stereoselectivity for the E-isomer. |

Condensation Reactions for Imine and Acetal (B89532) Formation

5-Tert-butylthiophene-2-carbaldehyde undergoes condensation reactions with primary amines to yield imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of imines is a reversible process.

Similarly, in the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal. This reaction is often used to protect the aldehyde group during other chemical transformations, as acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid.

| Reactant | Product | Catalyst/Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water |

| Alcohol (R-OH) | Acetal | Acid catalyst, removal of water |

Oxidation to Carboxylic Acids

The aldehyde group of 5-tert-butylthiophene-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-tert-butylthiophene-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). More contemporary and milder methods may employ catalytic systems to achieve this oxidation with greater selectivity and under more environmentally benign conditions.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-tert-butylthiophene-2-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 5-tert-butylthiophene-2-carboxylic acid |

Reduction to Corresponding Alcohols

Reduction of the aldehyde functionality in 5-tert-butylthiophene-2-carbaldehyde yields the primary alcohol, (5-tert-butylthiophen-2-yl)methanol. This is a common and high-yielding transformation that can be achieved with a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient for this purpose and are selective for the aldehyde in the presence of other reducible functional groups like esters. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (5-tert-butylthiophen-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (5-tert-butylthiophen-2-yl)methanol |

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in 5-tert-butylthiophene-2-carbaldehyde is an electron-rich aromatic system and, as such, is prone to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the 5-tert-butylthiophene-2-carbaldehyde ring is governed by the directing effects of the two existing substituents. The tert-butyl group at the 5-position is an ortho-, para-director and an activating group due to its electron-donating inductive effect and hyperconjugation. The formyl group at the 2-position, however, is a meta-director and a deactivating group due to its electron-withdrawing resonance and inductive effects.

In the case of 5-tert-butylthiophene-2-carbaldehyde, the positions available for substitution are C3 and C4. The directing effects of the substituents are as follows:

The tert-butyl group (at C5) directs incoming electrophiles to the C4 position (ortho).

The formyl group (at C2) directs incoming electrophiles to the C4 position (meta).

Therefore, both substituents reinforce the direction of electrophilic attack to the C4 position. The C3 position is electronically disfavored due to the deactivating nature of the adjacent formyl group. Consequently, electrophilic substitution on 5-tert-butylthiophene-2-carbaldehyde is expected to occur predominantly at the C4 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, the formylation of 2-tert-butylthiophene (B1664577) via the Vilsmeier-Haack reaction is a known method to introduce a formyl group, which in this case would lead to the formation of 5-tert-butylthiophene-2-carbaldehyde itself.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂/FeBr₃ | 4-bromo-5-tert-butylthiophene-2-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | 5-tert-butyl-4-nitrothiophene-2-carbaldehyde |

| Sulfonation | SO₃/H₂SO₄ | 5-tert-butyl-2-formylthiophene-4-sulfonic acid |

Functional Group Interconversions on the Thiophene Nucleus

The aldehyde moiety of 5-tert-butylthiophene-2-carbaldehyde is readily susceptible to oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and alcohol derivatives. These transformations are fundamental functional group interconversions (FGIs) that open pathways to further synthetic elaborations such as esterification or halide substitution.

Oxidation to 5-tert-butylthiophene-2-carboxylic acid: The aldehyde can be smoothly oxidized to a carboxylic acid using a variety of standard oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic or neutral conditions. orgsyn.orgyoutube.com The reaction proceeds by converting the aldehyde into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid product. orgsyn.org This derivative is a key intermediate for the synthesis of amides, esters, and acid chlorides.

Reduction to (5-tert-butylthiophen-2-yl)methanol: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are highly effective for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). organic-chemistry.orgorgsyn.orgrsc.org The reaction is chemoselective, targeting the carbonyl group without affecting the aromatic thiophene ring. The resulting alcohol, (5-tert-butylthiophen-2-yl)methanol, serves as a precursor for ethers, esters, and alkyl halides.

| Starting Material | Reaction | Reagent(s) | Product |

|---|---|---|---|

| 5-Tert-butylthiophene-2-carbaldehyde | Oxidation | Potassium Permanganate (KMnO₄) | 5-tert-butylthiophene-2-carboxylic acid chemscene.comaobchem.combldpharm.com |

| 5-Tert-butylthiophene-2-carbaldehyde | Reduction | Sodium Borohydride (NaBH₄) | (5-tert-butylthiophen-2-yl)methanol |

Formation of Complex Molecular Architectures

5-Tert-butylthiophene-2-carbaldehyde is a valuable building block for the synthesis of more complex molecules, including polycyclic systems, conjugated materials, and elaborate ligand structures. Its aldehyde functionality provides a reactive handle for carbon-carbon bond formation, enabling the construction of sophisticated molecular designs.

The construction of fused-ring systems is a critical endeavor in medicinal chemistry and materials science. The Gewald reaction, a multicomponent reaction, offers a powerful method for synthesizing substituted 2-aminothiophenes, which can serve as precursors to polycyclic structures. wikipedia.orgnih.gov In a plausible synthetic route, 5-tert-butylthiophene-2-carbaldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound like ethyl cyanoacetate, followed by the addition of elemental sulfur and a base (e.g., morpholine (B109124) or triethylamine). arkat-usa.orgthieme-connect.dearkat-usa.org The resulting intermediate cyclizes to form a highly substituted 2-aminothiophene. This product can then undergo further intramolecular reactions to yield polycyclic thieno[2,3-b]pyridine (B153569) systems, which are of interest for their potential biological activities.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for converting aldehydes into alkenes, thereby extending carbon chains and creating conjugated systems. wikipedia.orgyoutube.comlumenlearning.commasterorganicchemistry.comlibretexts.org

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. youtube.com The use of unstabilized ylides generally favors the formation of (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than a corresponding ylide. wikipedia.orgyoutube.com This reaction, particularly with stabilized phosphonates like triethyl phosphonoacetate, typically shows high selectivity for the formation of (E)-alkenes. wikipedia.orgrsc.org The water-soluble phosphate byproduct makes product purification simpler compared to the Wittig reaction. wikipedia.org

These olefination reactions are instrumental in synthesizing vinylthiophenes, which are important monomers for conducting polymers and key components in organic electronics.

| Reaction Type | Key Reagent | Typical Product Stereochemistry | Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | (Z)-alkene (with unstabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | (E)-alkene (with stabilized phosphonates) | Dialkylphosphate salt |

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that utilize the electrophilicity of the aldehyde carbonyl carbon. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aromatic aldehyde that cannot enolize (such as 5-tert-butylthiophene-2-carbaldehyde) with an enolizable ketone or aldehyde in the presence of a base. wikipedia.orgtaylorandfrancis.com For instance, reacting 5-tert-butylthiophene-2-carbaldehyde with a ketone like acetophenone (B1666503) under basic conditions (e.g., NaOH or KOH) leads to a β-hydroxy ketone intermediate, which readily dehydrates upon heating to yield an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative. beilstein-journals.orgresearchgate.netyoutube.com These thiophene-containing chalcones are investigated for their diverse pharmacological properties.

Substituted terpyridines are highly sought-after ligands in coordination chemistry and supramolecular assembly due to their strong and specific binding to metal ions. A well-established and efficient one-pot synthesis involves the base-catalyzed reaction of a substituted aldehyde with two equivalents of 2-acetylpyridine (B122185) in the presence of ammonia (B1221849). researchgate.netbeilstein-journals.orgnih.gov Following a procedure analogous to the synthesis of 4′-(5-n-propylthiophen-2-yl)-2,2′:6′,2″-terpyridine, 5-tert-butylthiophene-2-carbaldehyde can be reacted with 2-acetylpyridine in ethanol with potassium hydroxide (B78521) as the base and aqueous ammonia as the nitrogen source. mdpi.comresearchgate.net This sequence of aldol-type condensations and cyclization reactions yields the target ligand, 4′-(5-tert-butylthiophen-2-yl)-2,2′:6′,2″-terpyridine. The bulky tert-butyl group can be used to tune the solubility and solid-state packing of the resulting metal complexes.

The presence of multiple reactive sites in 5-tert-butylthiophene-2-carbaldehyde necessitates careful control to achieve selective transformations.

Chemoselectivity: Many of the reactions involving the aldehyde group demonstrate high chemoselectivity. For example, reduction with NaBH₄ or olefination via the HWE reaction proceeds without affecting the thiophene ring. This allows for the targeted modification of the aldehyde functionality while preserving the core heterocyclic structure.

Regioselectivity: Directing functionalization to a specific position on the thiophene ring is a key synthetic challenge. While the C5 position is blocked by the tert-butyl group and the C2 position by the formyl group, the C3 and C4 positions are available for electrophilic substitution or metalation. Directed ortho-metalation strategies can be employed. For instance, conversion of the aldehyde to a protecting group that can direct lithiation (e.g., an acetal) could allow for regioselective deprotonation at the C3 position with a strong base like n-butyllithium, followed by quenching with an electrophile. Alternatively, electrophilic aromatic substitution reactions like bromination would need to be carefully controlled to favor substitution at a specific vacant position, a process influenced by the electronic nature of the existing substituents.

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butylthiophene 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-tert-butylthiophene-2-carbaldehyde derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H-NMR spectrum of 5-tert-butylthiophene-2-carbaldehyde, distinct signals corresponding to each type of proton are observed. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The protons on the thiophene (B33073) ring appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), a result of coupling between adjacent protons. The tert-butyl group gives rise to a sharp, intense singlet in the upfield region, usually around δ 1.4 ppm, integrating to nine protons. The chemical shifts and coupling constants are crucial for confirming the substitution pattern on the thiophene ring. For comparison, the parent compound, thiophene-2-carbaldehyde (B41791), shows signals for the aldehyde proton (δ 9.95 ppm) and the three ring protons between δ 7.22 and 7.80 ppm. rsc.org

Table 1: Typical ¹H-NMR Spectral Data for 5-Tert-butylthiophene-2-carbaldehyde

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.85 | Singlet | 1H |

| Thiophene H-3 | ~7.10 | Doublet | 1H |

| Thiophene H-4 | ~7.70 | Doublet | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.40 | Singlet | 9H |

Note: Data are estimated based on typical values for thiophene and aldehyde derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of δ 180-185 ppm. rsc.org The four carbons of the thiophene ring typically resonate between δ 125 and 150 ppm. The quaternary carbon of the tert-butyl group appears around δ 35 ppm, while the three equivalent methyl carbons of the tert-butyl group produce a single signal in the upfield region, around δ 31 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 5-Tert-butylthiophene-2-carbaldehyde

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~183 |

| Thiophene C2 | ~144 |

| Thiophene C3 | ~126 |

| Thiophene C4 | ~136 |

| Thiophene C5 | ~160 |

| tert-Butyl (quaternary C) | ~35 |

| tert-Butyl (CH₃) | ~31 |

Note: These are predicted values. Actual experimental values may vary. wisc.edudocbrown.info

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of 5-tert-butylthiophene-2-carbaldehyde derivatives displays several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1660-1680 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl group are observed around 2850-2960 cm⁻¹, while aromatic C-H stretching from the thiophene ring is seen just above 3000 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, contribute to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for 5-Tert-butylthiophene-2-carbaldehyde

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aldehyde C=O Stretch | 1680-1660 | Strong |

| Thiophene Ring C=C Stretch | 1550-1400 | Medium-Strong |

Source: Data compiled from typical values for substituted thiophenes and aldehydes. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 5-tert-butylthiophene-2-carbaldehyde (Molecular Weight: 168.26 g/mol ), the mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 168.

The fragmentation of aromatic aldehydes is well-characterized. miamioh.edu Common fragmentation pathways for this molecule include:

α-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z 167 (M-1).

α-cleavage: Loss of the entire formyl group (•CHO) to give a fragment at m/z 139 (M-29).

Benzylic-type cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a prominent peak at m/z 153 (M-15). This fragment is often the base peak in the spectrum.

Loss of the tert-butyl group: Cleavage of the entire tert-butyl group (•C(CH₃)₃) leads to a fragment at m/z 111 (M-57).

Table 4: Expected Mass Spectrometry Fragments for 5-Tert-butylthiophene-2-carbaldehyde

| m/z Value | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 168 | - | [M]⁺ (Molecular Ion) |

| 167 | •H | [M-H]⁺ |

| 153 | •CH₃ | [M-CH₃]⁺ (Often the base peak) |

| 139 | •CHO | [M-CHO]⁺ |

| 111 | •C(CH₃)₃ | [M-C(CH₃)₃]⁺ |

Source: Based on established fragmentation patterns for aldehydes and alkyl-substituted aromatics. whitman.edulibretexts.orglibretexts.org

Electronic Spectroscopy for Optical Properties (UV-Vis, Photoluminescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within conjugated systems. Thiophene derivatives, being aromatic and possessing π-conjugated systems, typically exhibit strong absorption in the UV region. nih.gov The spectrum of 5-tert-butylthiophene-2-carbaldehyde is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The conjugation between the thiophene ring and the carbonyl group influences the position of these bands. masterorganicchemistry.com Extending the conjugation by introducing other chromophores can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. msu.edu Some thiophene-based derivatives are also known to exhibit fluorescence (photoluminescence), a property that is highly dependent on the molecular structure and environment.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC/MS)

Chromatographic methods are essential for assessing the purity of synthesized 5-tert-butylthiophene-2-carbaldehyde derivatives and for separating them from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. researchgate.net A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (mobile phase). The separation is based on differential partitioning of the components between the stationary and mobile phases. The position of the compound is identified by its Retention Factor (Rf) value and can be visualized under UV light or with a chemical stain.

Gas Chromatography/Mass Spectrometry (GC/MS): This hyphenated technique combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govresearchgate.net The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries for positive identification. GC/MS is invaluable for confirming the identity and assessing the purity of volatile thiophene derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition. This method quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial verification of the sample's purity and confirms that the desired molecular structure has been successfully synthesized. researchgate.net

In the study of 5-tert-butylthiophene-2-carbaldehyde derivatives, elemental analysis is employed to unequivocally confirm the successful incorporation of various atoms and functional groups into the core thiophene structure. Research conducted on a series of newly synthesized tetrahydrobenzo[b]thiophene derivatives, which share the tert-butyl thiophene structural motif, demonstrates the application of this analytical method. nih.gov The structures of these novel compounds were elucidated and confirmed through multiple analytical techniques, including elemental analysis. nih.gov

For instance, the foundational compound in this derivative series, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (designated as compound 1 in the study), was subjected to elemental analysis to validate its composition. nih.gov The results, along with those for other related derivatives, provide a clear confirmation of their molecular formulas.

The detailed findings from the elemental analysis of selected 5-tert-butylthiophene-2-carbaldehyde derivatives are presented below. The data showcases the strong agreement between the calculated and experimentally found elemental percentages, affirming the compositional integrity of the synthesized molecules.

Table 1: Elemental Analysis Data for 5-Tert-butylthiophene-2-carbaldehyde Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₁₃H₁₈N₂S | C | 66.62 | 66.51 |

| H | 7.74 | 7.63 | ||

| N | 11.95 | 11.86 | ||

| S | 13.68 | 13.57 | ||

| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | C₁₃H₂₀N₂OS | C | 61.87 | 61.76 |

| H | 7.99 | 7.88 | ||

| N | 11.10 | 11.02 | ||

| S | 12.71 | 12.63 | ||

| N-(3-cyano-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | C₁₅H₂₀N₂OS | C | 65.18 | 65.07 |

| H | 7.29 | 7.18 | ||

| N | 10.14 | 10.05 | ||

| S | 11.60 | 11.51 | ||

| 6-(tert-butyl)-2-(phenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | C₁₉H₂₂N₂S | C | 73.51 | 73.40 |

| H | 7.14 | 7.05 | ||

| N | 9.02 | 8.93 | ||

| S | 10.33 | 10.24 |

Computational and Theoretical Studies on 5 Tert Butylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic and structural properties of molecules. ubc.camdpi.com It offers a balance of accuracy and computational efficiency, making it ideal for studying medium-to-large-sized molecules and predicting a wide range of molecular parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap is associated with high chemical reactivity and low kinetic stability, characterizing the molecule as "soft." Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule.

For substituted thiophenes, the nature and position of substituent groups significantly influence the FMO energy levels. rsc.org In 5-tert-butylthiophene-2-carbaldehyde, the electron-donating tert-butyl group and the electron-withdrawing carbaldehyde group have opposing effects on the electron density of the thiophene (B33073) ring, which tunes the HOMO and LUMO energies. DFT calculations on related thiophene derivatives show that such substitutions can effectively narrow the HOMO-LUMO gap. mdpi.com For a similar thiophene derivative, DFT calculations yielded HOMO and LUMO energies of -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -4.994 | Indicates the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.142 | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.852 | Correlates with chemical stability and reactivity. |

Global Reactivity Descriptors (Electron Affinity, Ionization Energy, Electrophilicity Index, Chemical Hardness/Softness)

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. A negative chemical potential suggests molecular stability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = μ² / (2η).

DFT studies on various thiophene derivatives have utilized these descriptors to compare the reactivity of different structures. mdpi.comnih.gov For instance, in one study, the ionization potential and electron affinity for a thiophene derivative were calculated to be 4.994 eV and 1.142 eV, respectively. nih.gov

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 4.994 |

| Electron Affinity (A) | -ELUMO | 1.142 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.068 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.926 |

| Chemical Softness (S) | 1 / η | 0.519 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.449 |

Molecular Geometry Optimization and Conformer Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. For 5-tert-butylthiophene-2-carbaldehyde, this involves optimizing bond lengths, bond angles, and dihedral angles.

The analysis would likely reveal a nearly planar thiophene ring. The primary conformational flexibility arises from the rotation around the C2-C(aldehyde) single bond. Two main planar conformers are expected: one where the aldehyde's carbonyl oxygen is oriented away from the sulfur atom of the ring (anti-conformer) and one where it is oriented towards the sulfur (syn-conformer). DFT calculations would determine the relative energies of these conformers to identify the most stable arrangement, which is influenced by steric hindrance from the bulky tert-butyl group at the C5 position and potential electronic interactions. In a study of a related thiophene derivative, the molecular structure was optimized using the B3LYP method to accurately determine its 3D structure. nih.gov

Prediction of Spectroscopic Parameters

DFT is a reliable tool for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to confirm molecular structures. ubc.cascholaris.ca

IR Spectroscopy: DFT calculations can predict vibrational frequencies. For 5-tert-butylthiophene-2-carbaldehyde, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be a key feature, typically predicted in the 1660-1700 cm⁻¹ region.

NMR Spectroscopy: Theoretical calculations can predict chemical shifts (δ). For this compound, the aldehyde proton (CHO) would be predicted at a significantly downfield shift (around 9.8-10.2 ppm). nih.gov The protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the tert-butyl and aldehyde groups. Carbon-13 NMR chemical shifts can also be accurately calculated, with the aldehydic carbon resonating at a very high chemical shift (e.g., ~183 ppm for thiophene-2-carbaldehyde).

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgdiva-portal.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy difference between reactants and transition states), chemists can predict reaction rates and understand selectivity (chemo-, regio-, and stereoselectivity).

For 5-tert-butylthiophene-2-carbaldehyde, modeling could explore various reactions:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. DFT could model the pathway of a nucleophile attacking the electrophilic aldehyde carbon, detailing the formation of a tetrahedral intermediate.

Electrophilic aromatic substitution on the thiophene ring: The thiophene ring is electron-rich and susceptible to electrophilic attack. nih.gov Modeling could predict the preferred position of attack (C3 or C4), considering the directing effects of the existing substituents.

Oxidation/Reduction of the aldehyde: The transformation of the aldehyde into a carboxylic acid or an alcohol could be modeled to understand the energetics of these processes.

Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Related Thiophene Compounds

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used extensively in medicinal chemistry to design new drugs. nih.gov These methods establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com

While specific QSAR studies on 5-tert-butylthiophene-2-carbaldehyde are not prominent, numerous studies on related thiophene derivatives highlight the importance of this scaffold in drug discovery. nih.govnih.gov Thiophene-containing molecules have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com

QSAR Models: 3D-QSAR models for thiophene derivatives have been developed to understand how different substituents affect their inhibitory activity against specific biological targets, such as protein kinases. nih.govresearchgate.net These models use statistical methods to correlate molecular fields (steric, electrostatic) with biological activity, providing visual maps that guide the design of more potent compounds.

Pharmacophore Hypotheses: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to bind to a specific receptor. For series of active thiophene derivatives, pharmacophore models have been generated that identify crucial features for activity. One study on thiophene derivatives as kinase inhibitors identified a five-point pharmacophore (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical for activity. nih.govresearchgate.net

These models are valuable for designing new thiophene-based compounds with improved therapeutic potential by providing a rational basis for structural modification. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. While specific molecular docking studies exclusively focused on 5-tert-butylthiophene-2-carbaldehyde are not extensively documented in publicly accessible literature, the broader class of thiophene derivatives, particularly those containing a carbaldehyde or carboxamide group, has been the subject of numerous in silico investigations against various biological targets. These studies provide a valuable framework for predicting the potential interactions of 5-tert-butylthiophene-2-carbaldehyde with protein active sites.

Thiophene-based compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Docking studies of various thiophene derivatives have revealed common interaction patterns. The thiophene ring itself, being an aromatic heterocycle, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The sulfur atom in the thiophene ring can also participate in specific interactions.

The carbaldehyde group at the 2-position of the thiophene ring is a key functional group for forming hydrogen bonds. The oxygen atom of the aldehyde can act as a hydrogen bond acceptor with donor groups from amino acid residues like serine, threonine, or lysine. This hydrogen bonding capability is often crucial for the anchoring of the ligand within the active site and contributes significantly to the binding affinity.

The tert-butyl group at the 5-position is expected to play a significant role in the ligand-target interactions of 5-tert-butylthiophene-2-carbaldehyde. As a bulky and highly lipophilic group, it can enhance binding affinity through hydrophobic interactions with nonpolar pockets in the target protein. This can be particularly advantageous if the active site has a corresponding hydrophobic region. However, the steric bulk of the tert-butyl group could also introduce steric hindrance, potentially preventing the molecule from fitting into a more constrained binding site or forcing it into a less optimal binding conformation.

The following table summarizes the types of interactions that derivatives of thiophene-2-carbaldehyde (B41791) are predicted to form with biological targets, based on computational studies of related compounds.

| Interaction Type | Participating Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbaldehyde oxygen | Serine, Threonine, Lysine, Arginine |

| Hydrophobic Interactions | Thiophene ring, tert-butyl group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Thiophene ring | Phenylalanine, Tyrosine, Tryptophan |

Theoretical Basis for Steric and Electronic Effects of the Tert-Butyl Group

The tert-butyl group is a significant substituent in organic chemistry that exerts profound steric and electronic effects on the molecule to which it is attached. In 5-tert-butylthiophene-2-carbaldehyde, these effects influence the molecule's conformation, reactivity, and electronic properties. Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide a quantitative understanding of these influences.

Steric Effects:

The most prominent feature of the tert-butyl group is its large size and steric bulk. This steric hindrance can impact the planarity of the thiophene ring system and influence the orientation of the adjacent carbaldehyde group. Computational studies on related substituted thiophenes have shown that bulky alkyl groups can affect the torsional angles between the thiophene ring and its substituents. While the thiophene ring itself is aromatic and prefers planarity, a large substituent like a tert-butyl group can cause minor distortions in the ring geometry to alleviate steric strain.

More significantly, the tert-butyl group can shield the adjacent positions on the thiophene ring from chemical attack. This "steric shielding" can direct the regioselectivity of reactions, making it more difficult for reagents to approach the C4 position of the thiophene ring. In the context of intermolecular interactions, the bulkiness of the tert-butyl group can also influence how the molecule packs in a solid state or how it fits into a constrained environment like a protein's active site. Computational studies on bridged dithiophene oxide derivatives have shown that tert-butyl substitution can lead to a more rigid molecular backbone, limiting torsional freedom. ijisrt.com

Electronic Effects:

Electronically, the tert-butyl group is known as an electron-donating group. This electron donation occurs primarily through two mechanisms: inductive effect and hyperconjugation.

Inductive Effect: The carbon atom of the tert-butyl group is sp³ hybridized and is less electronegative than the sp² hybridized carbon of the thiophene ring. This difference in electronegativity leads to a slight push of electron density from the tert-butyl group to the thiophene ring through the sigma bond.

Hyperconjugation: This is a more significant electronic effect for alkyl groups. It involves the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the π-system of the thiophene ring. This donation of electron density increases the electron richness of the thiophene ring, making it more susceptible to electrophilic attack.

DFT calculations can quantify these electronic effects by calculating parameters such as molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and molecular electrostatic potential maps. The electron-donating nature of the tert-butyl group would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the thiophene system, making the molecule easier to oxidize. This effect has been observed in computational studies of various substituted thiophenes.

| Parameter | Unsubstituted Thiophene (Representative) | Alkyl-Substituted Thiophene (Representative) | Interpretation of the Tert-Butyl Effect |

| Geometric Parameters | |||

| C-C Bond Length in Ring (Å) | ~1.37 - 1.42 | ~1.37 - 1.43 | Minor changes in bond lengths due to electronic effects. |

| C-S Bond Length in Ring (Å) | ~1.71 | ~1.71 | Little to no significant change expected. |

| Dihedral Angle (Ring-Substituent) | N/A | Variable | Steric hindrance from the tert-butyl group may cause a slight twist. |

| Electronic Parameters | |||

| HOMO Energy (eV) | ~ -6.1 | ~ -5.8 | The electron-donating tert-butyl group raises the HOMO energy. |

| LUMO Energy (eV) | ~ -0.9 | ~ -0.8 | The effect on the LUMO is generally less pronounced. |

| HOMO-LUMO Gap (eV) | ~ 5.2 | ~ 5.0 | The energy gap may slightly decrease. |

| Mulliken Charge on Ring Carbons | Variable | More negative | Increased electron density on the thiophene ring. |

These computational insights are crucial for understanding the structure-property relationships of 5-tert-butylthiophene-2-carbaldehyde and for predicting its behavior in various chemical and biological contexts.

Applications of 5 Tert Butylthiophene 2 Carbaldehyde in Organic Synthesis Research

Building Blocks for Complex Organic Molecules

In the realm of organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing larger, more intricate molecular architectures. biosynce.comzyvex.com 5-Tert-butylthiophene-2-carbaldehyde exemplifies such a building block, offering chemists a scaffold with pre-installed chemical features that can be strategically elaborated. eurekalert.orgyoutube.com

The utility of this compound as a building block stems from its distinct functional components: the aldehyde group and the 5-tert-butyl-substituted thiophene (B33073) ring. The aldehyde is a versatile functional group that readily participates in a wide array of carbon-carbon bond-forming reactions. This reactivity allows for the extension of the molecule's carbon framework and the introduction of diverse functionalities. mdpi.com The thiophene ring itself is a key structural motif in many biologically active compounds and materials, while the tert-butyl group can influence the molecule's solubility, stability, and steric properties, which can be crucial in directing the outcome of subsequent reactions. This combination of features makes 5-Tert-butylthiophene-2-carbaldehyde a valuable starting material for creating a diverse range of complex target molecules for applications in medicinal chemistry and materials science. biosynce.com

| Feature | Synthetic Utility |

| Aldehyde Group | Enables chain extension and functionalization via reactions like aldol (B89426) condensation, Wittig reaction, and Grignard additions. |

| Thiophene Ring | Provides a stable, aromatic heterocyclic core present in many pharmaceuticals and organic materials. |

| Tert-butyl Group | Influences steric hindrance, solubility, and electronic properties, allowing for fine-tuning of molecular characteristics. |

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, natural products, and agrochemicals. mdpi.comresearchgate.netnd.edu The synthesis of these ring systems is a central goal in organic chemistry. 5-Tert-butylthiophene-2-carbaldehyde serves as a valuable precursor for a variety of nitrogen-containing heterocyclic scaffolds. organic-chemistry.orgmdpi.com

The aldehyde functionality is the key to this application. It can react with a wide range of nitrogen-based nucleophiles to form imines or enamines, which are crucial intermediates for cyclization reactions. For example, condensation with primary amines yields imines, which can then undergo further reactions to form rings. Reactions with compounds containing both an amine and another nucleophilic group can lead to the direct formation of heterocyclic systems.

Examples of Heterocycle Synthesis:

Pyridines: Through condensation with β-amino carbonyl compounds or related species.

Pyrazoles: Reaction with hydrazine (B178648) derivatives.

Imidazoles: Condensation with ammonia (B1221849) and a 1,2-dicarbonyl compound.

Quinolines: Can be synthesized via reactions like the Friedländer annulation, where the aldehyde condenses with a 2-aminoaryl ketone.

The tert-butylthiophene moiety is incorporated into the final heterocyclic product, imparting its specific electronic and steric properties to the new molecule.

| Reactant | Resulting Heterocycle |

| Hydrazine (or its derivatives) | Pyrazoles |

| β-Amino ketones/esters | Pyridines |

| Ammonia and α-dicarbonyls | Imidazoles |

| 2-Aminoaryl ketones | Quinolines |

Synthesis of β-Aryl-β-amino Acids and Urea (B33335) Derivatives

The structural motifs of β-amino acids and ureas are prevalent in many biologically active compounds and pharmaceuticals. 5-Tert-butylthiophene-2-carbaldehyde provides a synthetic entry point to derivatives containing the 5-tert-butyl-2-thienyl group.

β-Aryl-β-amino Acids: These valuable compounds can be synthesized through the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound. oarjbp.comnih.govderpharmachemica.com In this context, 5-Tert-butylthiophene-2-carbaldehyde reacts with an amine (like ammonia or a primary amine) to form an in situ imine. This electrophilic imine is then attacked by a nucleophile, such as a ketene (B1206846) silyl (B83357) acetal (B89532) (in an asymmetric variant), to generate a β-amino carbonyl compound. nih.govresearchgate.netnih.gov Subsequent hydrolysis of the ester group yields the desired β-aryl-β-amino acid, where the "aryl" group is the 5-tert-butyl-2-thienyl moiety.

Urea Derivatives: The synthesis of urea derivatives incorporating the thiophene scaffold can be achieved through multiple routes starting from the aldehyde. nih.govthesciencein.org One common method involves the reductive amination of 5-Tert-butylthiophene-2-carbaldehyde to produce the corresponding amine. This amine can then be treated with an isocyanate to form the urea linkage. Alternatively, oxidative amidation reactions have been shown to convert heterocyclic aldehydes like thiophene-2-carbaldehyde (B41791) directly into N-acylureas by reacting them with urea in the presence of an oxidizing agent. researchgate.net Thiazole and benzothiazole (B30560) ureas are also synthesized from aldehyde precursors for various biological applications. mdpi.comresearchgate.net

| Target Molecule | Key Reaction | Starting Material Role |

| β-(5-tert-butyl-2-thienyl)-β-amino Acid | Mannich Reaction | Aldehyde component for imine formation |

| N-Alkyl-N'-(5-tert-butyl-2-thienyl)urea | Reductive Amination followed by reaction with isocyanate | Source of the thiophene-containing amine |

| N-Acyl-(5-tert-butyl-2-thienyl)urea | Oxidative Amidation | Direct reaction with urea |

Reagents in Acylation, Substitution, and Addition Reactions

The reactivity of 5-Tert-butylthiophene-2-carbaldehyde is dominated by the aldehyde group and the aromatic thiophene ring, allowing it to participate in a host of fundamental organic reactions.

Addition Reactions: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This allows for a variety of addition reactions:

Grignard and Organolithium Reagents: Addition of these reagents produces secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Cyanohydrin Formation: Addition of cyanide yields a cyanohydrin, a versatile intermediate.

Acylation Reactions (Condensations): The aldehyde can act as an electrophile in condensation reactions that are effectively acylations of nucleophiles.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic esters) in the presence of a base.

Aldol Condensation: Self-condensation or crossed condensation with other enolizable carbonyl compounds.

Substitution Reactions: This refers to electrophilic aromatic substitution on the thiophene ring. The aldehyde group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in five-membered heterocycles like thiophene, the directing effects can be more complex. The electron-withdrawing aldehyde group deactivates the ring towards electrophilic attack, while the electron-donating tert-butyl group activates it. The outcome of substitution reactions (e.g., nitration, halogenation) will depend on the specific reagents and conditions, which determine the position of the incoming electrophile on the thiophene ring.

Design of Novel Polycyclic Systems

The strategic use of 5-Tert-butylthiophene-2-carbaldehyde allows for the construction of fused-ring systems, where the thiophene ring becomes part of a larger polycyclic framework. This is achieved through reactions that form one or more new rings attached to the initial thiophene core.

Several classic and modern synthetic methodologies can be employed:

Friedel-Crafts Type Reactions: The aldehyde can be converted to a group that participates in an intramolecular electrophilic substitution onto an adjacent aryl ring, leading to cyclization.

Pfitzinger Reaction: This reaction could potentially be used to synthesize quinoline-carboxylic acids fused to the thiophene ring by reacting an isatin (B1672199) derivative with a carbonyl compound derived from the aldehyde.

Gewald Reaction: This multicomponent reaction, which typically involves a ketone or aldehyde, elemental sulfur, and a compound with an activated methylene group, can be adapted to build a new, substituted thiophene ring fused to another system. Starting with 5-Tert-butylthiophene-2-carbaldehyde could lead to novel dithieno-fused systems.

Condensation-Cyclization Sequences: The aldehyde can undergo condensation with a suitable partner, creating an intermediate that is primed for a subsequent intramolecular cyclization reaction, thereby forming a new ring.

These strategies enable the synthesis of complex, rigid molecular architectures that are of interest in materials science (for example, in the development of organic semiconductors) and in medicinal chemistry, where polycyclic systems often exhibit potent biological activity.

Intermediate in the Synthesis of Thiophene-Based Carboxylic Acids and Esters

5-Tert-butylthiophene-2-carbaldehyde is a direct and convenient intermediate for the synthesis of 5-tert-butylthiophene-2-carboxylic acid and its corresponding esters, which are themselves important synthetic intermediates.

Synthesis of Carboxylic Acids: The most straightforward method for preparing 5-tert-butylthiophene-2-carboxylic acid is the oxidation of the aldehyde group. organic-chemistry.org This transformation is a fundamental process in organic chemistry and can be accomplished using a variety of common oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃ in acetone/sulfuric acid) |

| Periodic Acid (H₅IO₆) | Catalytic CrO₃, wet MeCN rsc.org |

Synthesis of Esters: Esters can be prepared from the aldehyde through a two-step process or, in some cases, directly.

Esterification of the Carboxylic Acid: The most common route is to first oxidize the aldehyde to the carboxylic acid, as described above. The resulting 5-tert-butylthiophene-2-carboxylic acid can then be esterified by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive derivative (like an acid chloride) before adding the alcohol. researchgate.netorganic-chemistry.org

Direct Conversion from the Aldehyde: Certain methods allow for the direct conversion of an aldehyde to an ester. For instance, oxidative esterification involves treating the aldehyde with an oxidant in the presence of an alcohol. Another approach is the use of di-tert-butyl dicarbonate (B1257347) with an alcohol, which can facilitate ester formation. researchgate.net

This accessibility to the corresponding carboxylic acid and esters further highlights the value of 5-Tert-butylthiophene-2-carbaldehyde as a versatile starting material in multi-step organic syntheses.

Applications of 5 Tert Butylthiophene 2 Carbaldehyde in Materials Science Research

Development of Organic Semiconductors

5-Tert-butylthiophene-2-carbaldehyde serves as a crucial precursor in the synthesis of organic semiconductors. The thiophene (B33073) core is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor performance. The tert-butyl group enhances the solubility of the resulting materials in organic solvents, which is a significant advantage for solution-based processing techniques like printing and spin-coating. Furthermore, the carbaldehyde group offers a reactive site for extending the π-conjugated system through various chemical reactions, allowing for the fine-tuning of the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research has demonstrated that incorporating 5-tert-butylthiophene-2-carbaldehyde into larger molecular structures can lead to organic semiconductors with desirable characteristics. The steric hindrance provided by the tert-butyl group can influence the packing of molecules in the solid state, which in turn affects charge mobility. By carefully designing the molecular architecture, researchers can control the intermolecular interactions to optimize charge transport pathways.

Components in Organic Electronic Devices

The versatility of 5-Tert-butylthiophene-2-carbaldehyde extends to its use in the fabrication of various organic electronic devices. Its derivatives have been investigated as active components in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials derived from 5-tert-butylthiophene-2-carbaldehyde can be utilized as emissive or charge-transporting layers. The ability to modify the carbaldehyde group allows for the synthesis of molecules with specific emission colors and high quantum efficiencies. For instance, by reacting the aldehyde with different aromatic amines, a range of Schiff base derivatives can be prepared, each with unique photoluminescent properties. The tert-butyl group helps to prevent aggregation-caused quenching of fluorescence in the solid state, leading to brighter and more stable devices.

Organic Photovoltaic Cells (OPVs)

In organic solar cells, derivatives of 5-tert-butylthiophene-2-carbaldehyde are often employed as electron-donor materials in the active layer of a bulk heterojunction device. The electron-rich thiophene unit facilitates the donation of electrons upon photoexcitation. The HOMO and LUMO energy levels can be tailored through chemical modification to ensure efficient charge separation at the donor-acceptor interface. The enhanced solubility imparted by the tert-butyl group is again beneficial for creating uniform and well-mixed active layers, which is crucial for high power conversion efficiencies.

Organic Field-Effect Transistors (OFETs)

For OFETs, the performance is heavily dependent on the charge carrier mobility of the organic semiconductor. Polymers and small molecules synthesized from 5-tert-butylthiophene-2-carbaldehyde have shown promise in this area. The tert-butyl groups can promote favorable molecular packing for efficient charge transport in the transistor channel. The ability to create highly ordered thin films from solution is a key advantage for fabricating high-performance OFETs.

Precursors for Conjugated Polymers and Resins

The carbaldehyde functionality of 5-tert-butylthiophene-2-carbaldehyde makes it an excellent monomer for the synthesis of conjugated polymers and resins. Through condensation reactions with other monomers, a variety of polymers with extended π-systems can be produced. These polymers often exhibit interesting electronic and optical properties, making them suitable for a range of applications.

For example, Knoevenagel condensation of 5-tert-butylthiophene-2-carbaldehyde with compounds containing active methylene (B1212753) groups can yield polymers with alternating donor-acceptor units. This molecular design is a well-established strategy for creating low-bandgap polymers, which are highly desirable for applications in organic photovoltaics and near-infrared photodetectors. The properties of the resulting polymers, such as their molecular weight, solubility, and electronic characteristics, can be controlled by the choice of the co-monomer and the polymerization conditions.

| Polymerization Method | Co-monomer | Resulting Polymer Properties |

| Knoevenagel Condensation | Malononitrile | Low bandgap, good solubility |

| Wittig Reaction | Phosphonium (B103445) ylides | High molecular weight, good film-forming properties |

| Aldol (B89426) Condensation | Ketones | Cross-linked resins with high thermal stability |

Research into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The development of organic NLO materials has been a vibrant area of research due to their potentially large NLO responses and the ability to tailor their properties through molecular engineering.

Derivatives of 5-tert-butylthiophene-2-carbaldehyde have been investigated as building blocks for NLO-active chromophores. By creating molecules with a strong intramolecular charge transfer character, significant second-order and third-order NLO responses can be achieved. This is typically done by connecting an electron-donating group (like the tert-butylthiophene moiety) to an electron-accepting group through a π-conjugated bridge. The carbaldehyde group provides a convenient handle to introduce various acceptor groups.

| Chromophore Design | Acceptor Group | Expected NLO Property |

| Donor-π-Acceptor | Dicyanovinyl | High second-order hyperpolarizability (β) |

| Push-pull system | Tricyanofuran | Large third-order susceptibility (χ(3)) |

The tert-butyl group in these chromophores plays a role in preventing intermolecular interactions that can lead to the cancellation of the NLO response in the bulk material. Research in this area focuses on optimizing the molecular structure to maximize the NLO properties while maintaining thermal and chemical stability.

Role in Dye Synthesis and Advanced Pigments

The aldehyde group in 5-Tert-butylthiophene-2-carbaldehyde serves as a key reactive site for the synthesis of various classes of dyes, particularly azo dyes. While specific research directly utilizing 5-tert-butylthiophene-2-carbaldehyde is not extensively documented in publicly available literature, the broader class of 5-formylthiophene-2-azo dyes has been a subject of interest. The tert-butyl group in the 5-position can significantly influence the properties of the resulting dyes by enhancing their solubility in organic solvents and potentially improving their stability.

The general synthetic route to azo dyes involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich species. In this context, derivatives of 5-tert-butylthiophene-2-carbaldehyde could be employed to create disperse dyes for synthetic fibers like polyester. The thiophene ring itself is known to be an excellent auxochrome, capable of producing bright and strong colors. The specific shade and fastness properties of such dyes would be dependent on the nature of the diazo component and any subsequent modifications to the aldehyde group.

The aldehyde functionality also allows for the synthesis of other types of dyes and pigments through condensation reactions. For instance, it can react with active methylene compounds to produce methine dyes, which are known for their brilliant colors and high molar extinction coefficients. The bulky tert-butyl group can play a crucial role in preventing aggregation-caused quenching of fluorescence, a desirable property for fluorescent dyes and pigments.

Below is a hypothetical data table illustrating the potential photophysical properties of a dye synthesized from 5-Tert-butylthiophene-2-carbaldehyde, based on general knowledge of similar thiophene-based dyes.

| Dye Structure (Hypothetical) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Azo dye derivative | 450-550 | 500-600 | 30,000-60,000 | 0.1-0.5 |

| Methine dye derivative | 550-650 | 600-700 | 80,000-150,000 | 0.3-0.7 |

Functional Covalent Organic Frameworks (COFs) Research

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predictable manner.

Thiophene-based building blocks have been incorporated into COFs to impart favorable electronic and photophysical properties. While direct use of 5-tert-butylthiophene-2-carbaldehyde in COF synthesis is not widely reported, its structural motifs are relevant. The aldehyde group is a common functional group used in the formation of imine-linked COFs, which are known for their good stability. The reaction of a di- or tri-aldehyde with a di- or tri-amine leads to the formation of a porous, crystalline framework.

The inclusion of a 5-tert-butylthiophene-2-carbaldehyde derivative as a building block in a COF could offer several advantages:

Modulation of Pore Environment: The bulky tert-butyl groups would project into the pores of the COF, creating a hydrophobic microenvironment. This could be advantageous for the selective adsorption of nonpolar guest molecules.

Enhanced Solubility and Processability: The tert-butyl groups can improve the solubility of the COF precursors and potentially aid in the solution-based processing of the final material.

Tuning of Electronic Properties: The electron-rich thiophene unit can influence the electronic properties of the COF, making it potentially suitable for applications in organic electronics or photocatalysis.

The table below outlines the potential properties of a hypothetical COF synthesized using a derivative of 5-tert-butylthiophene-2-carbaldehyde.

| COF Name (Hypothetical) | Linkage Type | Pore Size (Å) | Surface Area (m²/g) | Potential Application |

| TBT-COF-1 | Imine | 15-25 | 800-1500 | Selective gas adsorption |

| TBT-COF-2 | Imine | 20-30 | 1000-1800 | Heterogeneous catalysis |

Further research into the synthesis and characterization of dyes, pigments, and COFs derived from 5-Tert-butylthiophene-2-carbaldehyde is warranted to fully explore the potential of this versatile building block in materials science.

Investigation of 5 Tert Butylthiophene 2 Carbaldehyde Derivatives in Medicinal Chemistry Research

Design and Synthesis of Thiophene-Based Pharmacophores

The design of pharmacophores based on the 5-Tert-butylthiophene-2-carbaldehyde scaffold leverages the known biological activities of the thiophene (B33073) nucleus. The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and binding to biological targets. The aldehyde group serves as a versatile synthetic handle for the introduction of various functional groups and the construction of more complex molecules such as Schiff bases, chalcones, and other heterocyclic systems.

Common synthetic strategies for preparing thiophene derivatives often begin with foundational reactions like the Gewald reaction, which can be used to construct the thiophene ring from elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound. Another widely used method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source. nih.gov

Once the core 5-Tert-butylthiophene-2-carbaldehyde is obtained, its derivatives are frequently synthesized through condensation reactions. For example, the aldehyde can react with various primary amines to form Schiff bases, or with ketones in the presence of a base to yield chalcones. These intermediates can then be further cyclized to generate a variety of heterocyclic derivatives. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also play a crucial role in the synthesis of aryl-substituted thiophene derivatives. nih.gov

Exploration as Potential Candidates for Various Pharmacological Activities

The structural versatility of 5-Tert-butylthiophene-2-carbaldehyde derivatives has led to their exploration in a multitude of pharmacological contexts.

Thiophene derivatives are known to possess anti-inflammatory properties. nih.gov Research in this area often focuses on the synthesis of Schiff base derivatives and their metal complexes. The formation of a Schiff base from 5-Tert-butylthiophene-2-carbaldehyde and a suitable amine, followed by complexation with transition metals like copper(II), zinc(II), cobalt(II), and nickel(II), can lead to compounds with enhanced biological activity. ijfans.org These complexes are often evaluated for their ability to inhibit protein denaturation, a common in vitro assay for anti-inflammatory activity. ijfans.orgnih.gov For instance, Schiff base metal complexes derived from thiophene-2-carboxaldehyde have been shown to exhibit anti-inflammatory effects, suggesting that similar derivatives of the 5-tert-butyl analogue could also be promising candidates. ijfans.org

| Compound Type | Key Structural Features | Observed Anti-inflammatory Activity |

|---|---|---|

| Schiff Base Metal (II) Complexes | Derived from thiophene-2-carboxaldehyde and 4,4'-diamino diphenyl methane | Enhanced anti-inflammatory activity compared to the parent ligand. ijfans.org |

| Coumarin (B35378) Schiff Base Derivatives | Synthesized from 7-hydroxy-4-formyl coumarin and 7-methoxy-4-formyl coumarin | Some derivatives showed a higher percentage of inhibition of protein denaturation than ibuprofen. nih.gov |

The development of novel anticancer agents is a significant area of research, and thiophene derivatives have shown promise in this regard. Chalcones, which are α,β-unsaturated ketones, can be synthesized from 5-Tert-butylthiophene-2-carbaldehyde and various acetophenones. These compounds and their derivatives are evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

For example, studies on chalcones derived from 2-acetyl thiophene have demonstrated cytotoxicity against human colon adenocarcinoma cells, with some derivatives inducing apoptosis. nih.gov Similarly, metal complexes of Schiff bases derived from thiophene-2-carboxaldehyde have been investigated for their anticancer activity against cell lines such as human breast adenocarcinoma (MCF-7). nih.govoncologyradiotherapy.com The introduction of the tert-butyl group could potentially enhance the cytotoxic profile of these derivatives.

| Derivative Class | Example Compound | Cancer Cell Line | Observed Activity (IC50) |

|---|---|---|---|

| Chalcones | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon Adenocarcinoma) | Demonstrated higher cytotoxicity and induced apoptosis. nih.gov |

| Chalcones | 2,5-dimethoxy-2´-hydroxychalcone | HeLa (Cervical Cancer) | 0.015 μM rasayanjournal.co.in |

| Bis-Chalcones | Compound 6 (structure not specified) | MCF-7 (Breast Cancer) | 4.4 ± 0.10 µM bmrat.org |